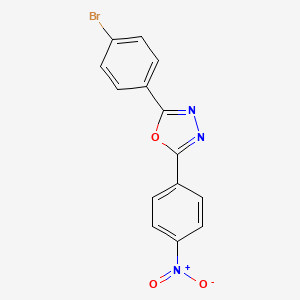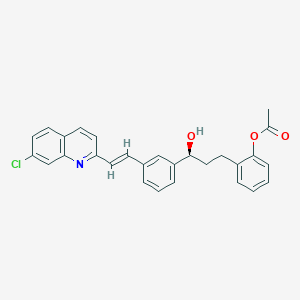
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde
Overview
Description
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral to many biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is quenched with ice water and hydrolyzed at elevated temperatures to yield the target compound . Another method involves using alcohols to quench the reaction, followed by neutralization with ammonia water .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate can reach up to 82%, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines and alkoxides.
Condensation Reactions: These reactions can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination.
Ammonia Water: Used for neutralization.
Ethyl Acetate: Used for extraction and purification.
Major Products
The major products formed from these reactions include various substituted pyrimidines and fused heterocyclic compounds .
Scientific Research Applications
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the synthesis of anti-tubercular agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceutical Intermediates: It is a versatile intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: A precursor in the synthesis of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Another chlorinated pyrimidine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2,4-diamino-6-chloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H4,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYLFSXNGBELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295639 | |
| Record name | 2,4-diamino-6-chloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-20-0 | |
| Record name | NSC103519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-diamino-6-chloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)




![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)



![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)


